Talarozole

描述

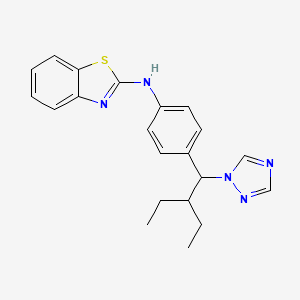

Structure

3D Structure

属性

IUPAC Name |

N-[4-[2-ethyl-1-(1,2,4-triazol-1-yl)butyl]phenyl]-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5S/c1-3-15(4-2)20(26-14-22-13-23-26)16-9-11-17(12-10-16)24-21-25-18-7-5-6-8-19(18)27-21/h5-15,20H,3-4H2,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFYYXUGUBUECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(C1=CC=C(C=C1)NC2=NC3=CC=CC=C3S2)N4C=NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70942185 | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201410-53-9 | |

| Record name | Talarozole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201410-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Talarozole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201410539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talarozole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13083 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Talarozole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70942185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALAROZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XKD9N5CJ6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Cellular Mechanisms of Talarozole Action

Selective Inhibition of Cytochrome P450 26 (CYP26) Isoenzymes

Talarozole is an azole derivative characterized by its potent and selective inhibition of cytochrome P450 26 (CYP26) isoenzymes researchgate.netwikipedia.orgebi.ac.uk. The CYP26 family of enzymes, which includes CYP26A1, CYP26B1, and CYP26C1, plays a critical role in the catabolism and clearance of endogenous all-trans retinoic acid (atRA) researchgate.netnih.govdiva-portal.orgsmolecule.comnih.govnih.gov. By inhibiting these enzymes, this compound prevents the breakdown of atRA, thereby increasing its intracellular concentrations researchgate.netsmolecule.com.

Inhibition of CYP26A1 and CYP26B1: Differential Potency and Specificity

This compound exhibits differential potency against the CYP26 isoenzymes, demonstrating strong inhibitory effects on both CYP26A1 and CYP26B1. Research indicates that this compound is a potent inhibitor of CYP26A1 with an IC50 ranging from 4 to 5 nM, and an even more potent inhibitor of CYP26B1 with an IC50 of 0.46 nM chemsrc.com. This suggests a higher potency for CYP26B1 inhibition. In contrast, this compound shows significantly lower potency against CYP26C1, with an IC50 of approximately 3.8 μM nih.gov.

Furthermore, this compound demonstrates remarkable selectivity for CYP26 enzymes over other steroid-metabolizing cytochrome P450 enzymes, such as CYP17A1 (17α-hydroxylase/17,20-lyase) and aromatase (CYP19A1). It exhibits more than 300-fold selectivity for the inhibition of CYP26A1 compared to these off-target enzymes wikipedia.orgebi.ac.uk. This high specificity is crucial as it helps minimize potential adverse effects associated with broader P450 inhibition nih.gov.

Table 1: this compound's Inhibitory Potency and Selectivity against Cytochrome P450 Enzymes

| Enzyme Target | IC50 (nM) | Selectivity (vs. CYP26A1) |

| CYP26A1 | 4-5 chemsrc.com | - |

| CYP26B1 | 0.46 chemsrc.com | - |

| CYP26C1 | ~3800 nih.gov | - |

| CYP17A1 | >1500 wikipedia.orgebi.ac.uk | >300-fold wikipedia.orgebi.ac.uk |

| CYP19A1 | >1500 wikipedia.orgebi.ac.uk | >300-fold wikipedia.orgebi.ac.uk |

Comparative Analysis with First-Generation Retinoic Acid Metabolism Modulators

This compound represents a significant advancement over earlier retinoic acid metabolism modulators, such as liarozole (B1683768). This compound exhibits a 750-fold higher potency than liarozole wikipedia.orgebi.ac.uk. This enhanced potency, coupled with its greater selectivity for CYP26 enzymes, distinguishes this compound from first-generation compounds that often showed broader P450 inhibition wikipedia.orgebi.ac.uknih.gov. The improved selectivity of this compound helps to avoid undesirable off-target effects that were observed with less specific inhibitors like ketoconazole (B1673606) and liarozole nih.gov.

Table 2: Comparative Potency of this compound and Liarozole against CYP26A1

| Compound | IC50 against CYP26A1 (nM) |

| This compound | 4-5 chemsrc.com |

| Liarozole | 2000-3000 nih.gov |

Upregulation of Endogenous All-trans Retinoic Acid (atRA) Levels

The primary consequence of this compound's CYP26 inhibition is the significant upregulation of endogenous all-trans retinoic acid (atRA) levels researchgate.netebi.ac.uknih.govsmolecule.comnih.govresearchgate.net. By blocking the metabolic enzymes responsible for atRA degradation, this compound effectively increases the concentration of this crucial active vitamin A metabolite within cells and tissues researchgate.netsmolecule.com. For instance, a single 2.5 mg/kg dose of this compound in mice led to increases in atRA concentrations of up to 5.7-fold in serum, 2.7-fold in liver, and 2.5-fold in testis nih.gov. This elevation of endogenous atRA levels serves to potentiate the natural biological activity of atRA in a tissue-specific manner researchgate.net.

Downstream Activation of Retinoic Acid Receptor (RAR) Signaling

The increased endogenous atRA concentrations, resulting from this compound's inhibitory action on CYP26, lead to enhanced activation of Retinoic Acid Receptors (RARs) nih.govsmolecule.comresearchgate.netguidetopharmacology.orgnih.gov. AtRA acts as a ligand for nuclear receptors, specifically binding to RARα, RARβ, and RARγ nih.govlipidmaps.orgphysiology.orgfrontiersin.org. Upon binding, RARs form heterodimers with Retinoid X Receptors (RXRs), and these RAR/RXR heterodimers then bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes nih.govphysiology.orgfrontiersin.org. This binding event is crucial for modulating gene transcription and is a key mechanism through which this compound exerts its retinoidal effects researchgate.netfrontiersin.org.

Modulation of Gene Expression Profiles through Retinoid Signaling

The activation of RAR/RXR signaling by elevated atRA levels, induced by this compound, results in profound changes in the expression profiles of numerous genes guidetopharmacology.orgnih.govfrontiersin.orgfishersci.atnih.gov. These changes in gene expression underpin this compound's impact on various cellular processes, including differentiation, proliferation, and anti-inflammatory pathways smolecule.comnih.govfrontiersin.org.

Specific examples of modulated gene expression include:

Upregulation of Cellular Retinoic Acid Binding Protein 2 (CRABP2) and Cytokeratin 4 (KRT4): this compound treatment has been shown to dose-dependently increase the mRNA expression of CRABP2 and KRT4 researchgate.netapexbt.com. CRABP2 is a well-established marker for RA-mediated differentiation and plays a role in shuttling atRA to its nuclear receptors physiology.orgresearchgate.netmedicaljournals.se. Upregulation of KRT4 protein has also been observed following this compound treatment researchgate.net.

Downregulation of Cytokeratin 2 (KRT2) and Pro-inflammatory Transcripts: this compound treatment has been found to decrease the expression of KRT2 and pro-inflammatory cytokines such as interleukin-1 alpha (IL-1α) researchgate.netapexbt.com.

Induction of CYP26A1 and CYP26B1 mRNA: Interestingly, this compound can also induce the mRNA expression of CYP26A1 and CYP26B1 nih.govresearchgate.netiiarjournals.org. This can be interpreted as a feedback mechanism where increased atRA levels activate RARs, which in turn can upregulate the expression of the enzymes responsible for atRA metabolism, attempting to restore homeostasis nih.govresearchgate.net.

These alterations in gene expression collectively contribute to the biological effects observed with this compound, mimicking and enhancing the physiological actions of endogenous retinoic acid.

Preclinical Investigations of Talarozole Efficacy and Biological Effects

In Vitro Studies on Cellular Models

In vitro investigations have illuminated Talarozole's effects on cellular processes crucial for skin homeostasis and inflammatory responses.

This compound has been shown to significantly influence keratinocyte behavior, a key aspect in various dermatological disorders. Studies using monolayer cultures of proliferating and differentiating keratinocytes have revealed that this compound potently increases the level of endogenous retinoic acid (RA), primarily by inhibiting CYP26B1 researchgate.netresearchgate.net. This increase in RA is critical as RA regulates epithelial differentiation and growth through the activation of specific nuclear retinoic acid receptors (RARs) .

Topical application of this compound has been observed to alter biomarker patterns consistent with enhanced retinoic acid stimulation researchgate.net. For instance, this compound treatment led to a dose-dependent increase in the mRNA expression of cellular retinoic acid binding protein 2 (CRABP2) and keratin (B1170402) 4 (KRT4), while simultaneously decreasing the expression of keratin 2 (KRT2) researchgate.net. These changes in gene expression are indicative of increased RA activity and a normalization of keratinocyte differentiation, which is often dysregulated in hyperproliferative skin conditions researchgate.netdrugbank.com. Keratinocyte differentiation is also intrinsically linked to proliferation arrest, suggesting that this compound's influence on differentiation markers may contribute to its ability to alleviate hyperproliferation drugbank.complos.org.

Table 1: Effects of this compound on Keratinocyte Differentiation and Proliferation Markers (mRNA Expression)

| Marker | Effect of this compound Treatment (mRNA Expression) | Reference |

| CRABP2 | Increased (dose-dependent) | researchgate.net |

| KRT4 | Increased (dose-dependent) | researchgate.net |

| KRT2 | Decreased | researchgate.net |

Detailed gene expression analyses in epidermal models have further elucidated the molecular footprint of this compound. In organotypic epidermis models and monolayer cultures of keratinocytes, this compound has been demonstrated to impact the expression of vitamin A metabolizing enzymes researchgate.netresearchgate.net. Specifically, quantitative real-time polymerase chain reaction (RT-PCR) studies showed that this compound treatment resulted in a dose-dependent increase in the mRNA expression of CYP26A1 and CYP26B1 researchgate.net. These enzymes are crucial for RA catabolism, and their upregulation by this compound suggests a feedback mechanism in response to increased endogenous RA levels researchgate.netresearchgate.net.

While mRNA levels of CYP26A1 and CYP26B1 were increased, immunofluorescence analysis did not detect a significant change in their protein expression following topical this compound treatment researchgate.net. This suggests complex post-transcriptional or translational regulation. Importantly, no mRNA changes were observed in retinol-metabolizing enzymes, indicating a specific effect on RA catabolism rather than broader vitamin A metabolism researchgate.net. The observed upregulation of KRT4 protein, consistent with mRNA data, further supports this compound's role in promoting a differentiated keratinocyte phenotype researchgate.net.

Table 2: Impact of this compound on Gene Expression in Epidermal Models

| Gene/Enzyme | mRNA Expression Change (In Vitro) | Protein Expression Change (In Vitro) | Reference |

| CRABP2 | Increased (dose-dependent) | Not specified | researchgate.net |

| KRT4 | Increased (dose-dependent) | Increased | researchgate.net |

| KRT2 | Decreased | Not specified | researchgate.net |

| CYP26A1 | Increased (dose-dependent) | No significant change | researchgate.net |

| CYP26B1 | Increased (dose-dependent) | No significant change | researchgate.net |

Table 3: Effect of this compound on Pro-inflammatory Cytokine Expression (In Vitro)

| Cytokine | Effect of this compound Treatment | Reference |

| IL-1α | Decreased | researchgate.net |

| TNFα | Down-regulated | researchgate.netgrafiati.com |

Gene Expression Analysis in Epidermal Models

In Vivo Studies in Animal Models

In vivo studies using animal models have provided compelling evidence of this compound's efficacy in dermatological diseases and osteoarthritis.

This compound, as a specific inhibitor of CYP26, has shown promise in animal models of dermatological diseases, particularly those characterized by hyperproliferation and abnormal keratinization. In rat models, a single oral dose of this compound significantly increased endogenous RA levels in various tissues, including plasma, skin, fat, kidney, spleen, and liver, with levels returning to baseline within 18 hours nih.gov. The magnitude of increase ranged from 1.5- to 4-fold nih.gov.

Table 4: Fold Increase in Endogenous RA Levels in Rat Tissues After Single Oral this compound Dose

| Tissue | Fold Increase in RA Levels | Time to Baseline | Reference |

| Plasma | 1.5- to 4-fold | 18 hours | nih.gov |

| Skin | 1.5- to 4-fold | 18 hours | nih.gov |

| Fat | 1.5- to 4-fold | 18 hours | nih.gov |

| Kidney | 1.5- to 4-fold | 18 hours | nih.gov |

| Spleen | 1.5- to 4-fold | 18 hours | nih.gov |

| Liver | 1.5- to 4-fold | 18 hours | nih.gov |

Furthermore, in a manner similar to direct RA treatment, this compound effectively inhibited vaginal keratinization, induced hyperplasia in the ear epidermis, and increased orthokeratosis in the tail of animal models nih.gov. These effects underscore its role in normalizing epidermal differentiation and alleviating hyperproliferation, which are hallmarks of conditions like psoriasis and other keratinization disorders drugbank.com. Preclinical in vitro and animal studies have consistently demonstrated this compound's potential effectiveness in treating psoriasis, acne, and photodamage google.com. The ability of this compound to downregulate the expression of IP-10, a chemokine elevated in psoriatic lesions, further supports its anti-inflammatory action in skin google.com.

Recent preclinical investigations have highlighted this compound's potential as a therapeutic agent for osteoarthritis (OA), focusing on its ability to suppress mechano-inflammation and cartilage degeneration. This compound functions by inhibiting the breakdown of retinoic acid, thereby elevating its levels within the body, which is crucial for modulating inflammatory responses in joint tissues nih.govresearchgate.net.

In a surgical-induced OA model in mice, this compound demonstrated significant anti-inflammatory effects. It considerably decreased inflammation in the knee joints within 6 hours following destabilization of the medial meniscus (DMM) nih.govresearchgate.netmedscape.co.uknih.gov. Beyond acute inflammation, long-term observations revealed that this compound significantly reduced osteophyte development and cartilage degeneration 26 days to 4 weeks after DMM induction nih.govresearchgate.netmedscape.co.uknih.govbiorxiv.org.

The suppression of mechano-inflammation by this compound was found to be mediated by a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism researchgate.netmedscape.co.uknih.govbiorxiv.org. These findings collectively suggest that boosting atRA levels through RAMBAs like this compound can effectively suppress mechanoflammation in articular cartilage, both in vitro and in vivo, positioning them as potential disease-modifying drugs for OA researchgate.netmedscape.co.uknih.govbiorxiv.org. A striking feature observed in this compound-treated OA mice was the notable suppression of osteophyte development, indicating its capacity to prevent structural joint damage biorxiv.org.

Table 5: Effects of this compound in Murine Osteoarthritis Models

| Outcome | Time Point (Post-DMM) | Effect of this compound Treatment | Mechanism Involved | Reference |

| Inflammation in knee joints | 6 hours | Significantly reduced | PPARγ-dependent | nih.govresearchgate.netmedscape.co.uknih.gov |

| Osteophyte development | 26 days / 4 weeks | Significantly reduced / suppressed | PPARγ-dependent | nih.govresearchgate.netmedscape.co.uknih.govbiorxiv.org |

| Cartilage degeneration | 26 days / 4 weeks | Significantly reduced | PPARγ-dependent | nih.govresearchgate.netmedscape.co.uknih.govbiorxiv.org |

| Mechano-inflammatory gene suppression | 6 hours | Suppressed in articular cartilage | PPARγ-dependent | researchgate.netnih.govbiorxiv.org |

| Prevention of structural joint damage | Not specified | Prevented in surgically induced OA mice | PPARγ-dependent | biorxiv.org |

Clinical Translational Research and Therapeutic Potential of Talarozole

Investigational Therapeutic Applications in Dermatology

Talarozole (formerly known as R115866) was initially developed as an investigational drug for the treatment of various keratinization disorders, including psoriasis and acne nih.govnih.govguidetopharmacology.org. Its therapeutic approach in dermatology centered on its ability to inhibit cytochrome P450 enzyme CYP26 isoenzymes (CYP26A1 and potentially CYP26B1), thereby blocking the breakdown of all-trans retinoic acid (atRA) and increasing its endogenous levels nih.govnih.govguidetopharmacology.orgthegoodscentscompany.comwikipedia.org.

While the development of this compound for dermatological applications has been discontinued (B1498344) nih.gov, it underwent clinical evaluation for these conditions. Phase 2 clinical trials for an oral formulation of this compound were completed in patients with psoriasis and acne, alongside a Phase 1 trial for a topical formulation guidetopharmacology.org. Specific outcomes from these trials, particularly for psoriasis, include a study where 19 patients with psoriasis were treated with 1 mg this compound, resulting in a significant reduction in Psoriasis Area and Severity Index (PASI) score within 8 weeks guidetopharmacology.orgxenbase.org. For acne, topical this compound demonstrated encouraging effects in reducing lesions fishersci.at.

| Trial Type | Condition | Outcome | Citation |

|---|---|---|---|

| Phase 2 (Oral) | Psoriasis | Significant PASI reduction in 8 weeks (19 patients, 1 mg this compound) | guidetopharmacology.orgxenbase.org |

| Phase 2 (Oral) | Acne | (Results not publicly available at time of publication) | guidetopharmacology.org |

| Phase 1 (Topical) | Healthy Skin | Elicited retinoid-like effects | fishersci.at |

The investigation into topical formulations of this compound was driven by the potential for reduced systemic side effects compared to oral therapy nih.govuni.lu. Studies on the local pharmacokinetics of this compound in the skin revealed that after topical application, 80% of the compound was located in the epidermis, with the remaining 20% in the dermis nih.govuni.lu. The epidermal concentration achieved was deemed sufficient to induce local retinoid-like effects nih.govuni.lu. Topical this compound has been shown to dose-dependently enhance the mRNA expression of cellular retinoic acid binding protein 2 (CRABP2), keratin (B1170402) 4 (KRT4), and CYP26A1, while simultaneously decreasing pro-inflammatory cytokines such as interleukin-1 alpha thegoodscentscompany.com. This modulation of gene expression suggests that this compound can mimic beneficial effects of retinoic acid locally without inducing the irritation often associated with direct retinoid therapies thegoodscentscompany.comfishersci.at. Furthermore, topical formulations achieve significant epidermal concentrations with minimal systemic absorption, indicating a favorable pharmacokinetic profile for dermatological applications thegoodscentscompany.com.

Past Clinical Trial Outcomes in Psoriasis and Acne

Emerging Therapeutic Potential in Osteoarthritis

Osteoarthritis (OA) is a widespread degenerative joint disease for which there are currently no licensed disease-modifying treatments scitoys.comlipidmaps.orgwikipedia.orgwikipedia.orgnih.govuni.lu. Current treatments primarily focus on symptom management, highlighting an urgent need for therapies that can alter disease progression scitoys.comwikipedia.orgfishersci.se. This compound, through its role as a RAMBA, is now being explored as a novel therapeutic approach for OA, particularly in hand and knee joints nih.govscitoys.comwikipedia.orgfishersci.se.

Recent genetic research has provided crucial insights into the pathogenesis of osteoarthritis, identifying dysregulation of the retinoic acid pathway as a key factor wikipedia.orgnih.govuni.lufishersci.se. Specifically, common polymorphic variants in the ALDH1A2 gene have been strongly associated with severe hand OA wikipedia.orgnih.govuni.lufishersci.se. The ALDH1A2 gene encodes retinaldehyde dehydrogenase 2 (RALDH2), an enzyme responsible for the synthesis of all-trans retinoic acid (atRA) from retinaldehyde scitoys.comwikipedia.orguni.lufishersci.se.

Studies have shown that retinoic acid levels are maintained at high concentrations in healthy chondrocytes, but they decline rapidly following cartilage injury. Individuals carrying ALDH1A2 risk variants exhibit lower levels of retinoic acid pathway activity and increased inflammation within their joint cartilage wikipedia.org. This genetic predisposition leads to reduced expression of ALDH1A2 in joint tissues, contributing to a more inflammatory cartilage phenotype wikipedia.org. Cartilage injury itself is linked to a concomitant drop in atRA-inducible genes, serving as a surrogate measure for cellular atRA concentration uni.lu. The discovery of this genetic link and the anti-inflammatory role of retinoic acid in OA has opened new avenues for targeted therapeutic interventions nih.govuni.lufishersci.se.

Given its established safety profile from previous dermatological trials wikipedia.orgfishersci.se, this compound is currently being investigated in proof-of-concept clinical studies for osteoarthritis. One notable ongoing study is RAMBOH-1 (ISRCTN16717773), a 2-arm double-blind randomized controlled trial specifically targeting hand osteoarthritis. This study aims to evaluate whether this compound can increase all-trans retinoic acid responsive gene expression and reduce inflammatory gene regulation in the articular cartilage of the trapezium bone in patients with symptomatic thumb carpometacarpal joint osteoarthritis, compared to a placebo. Recruitment for this clinical trial commenced in January 2023, with results anticipated in 2024 fishersci.se. The study's duration is approximately 2 years and 7 months.

| Study Name | Condition | Design | Primary Objective | Status | Citation |

|---|---|---|---|---|---|

| RAMBOH-1 (ISRCTN16717773) | Hand Osteoarthritis | 2-arm double-blind randomized controlled proof-of-concept | Increase atRA-responsive gene expression and reduce inflammatory gene regulation in articular cartilage | Recruiting (started Jan 2023, results expected 2024) | fishersci.se |

This compound's potential as a disease-modifying OA therapy stems from its ability to boost retinoic acid levels by inhibiting its degradation scitoys.comwikipedia.org. Experimental studies have demonstrated significant disease-modifying effects. In mouse models of surgically induced osteoarthritis (destabilization of the medial meniscus, DMM), this compound markedly reduced inflammation in cartilage within 6 hours of injury scitoys.comlipidmaps.orgwikipedia.org. Furthermore, long-term administration of this compound (26 days post-DMM) led to a significant reduction in osteophyte development and cartilage degeneration scitoys.comlipidmaps.orguni.lu.

The mechanism behind these effects involves the suppression of "mechanoinflammation" in articular cartilage, a process identified as a primary driver of OA uni.lu. This compound achieves this suppression both in vitro and in vivo, through a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent mechanism lipidmaps.orguni.lu. By preventing the injury-induced drop in atRA-responsive genes and suppressing inflammatory genes, this compound helps maintain adequate retinoic acid levels, which in turn reduces mechano-inflammatory gene regulation scitoys.comlipidmaps.orgwikipedia.orgwikipedia.org. These findings strongly suggest that RAMBAs like this compound could represent a new class of disease-modifying drugs for osteoarthritis, offering the potential for improved symptom control and slowed disease progression scitoys.comlipidmaps.orgwikipedia.orguni.lu.

Pharmacological Profile and Safety Considerations in Research

Absorption and Systemic Exposure Characteristics

In preclinical studies involving mice, talarozole demonstrated rapid absorption following oral administration. A peak concentration of 80.3 nM was observed approximately 30 minutes post-dose of 2.5 mg/kg. The area under the plasma concentration-time curve (AUC₀-∞) was 190 hours*nM, indicating an oral clearance of 590 ml/min/kg. This compound exhibited a short half-life of 2.2 hours in mice, leading to low or undetectable concentrations 12 hours after dosing. Due to this short half-life, no significant accumulation was anticipated or observed with multiple dosing regimens in mice, with concentrations at 4 hours post-last dose being similar to those after a single dose nih.govmedchemexpress.com.

For topical applications, research indicates that this compound effectively penetrates the epidermis. While only a small percentage (approximately 0.1% of the applied dose) reached systemic circulation after 12-24 hours, the local concentrations achieved within the skin were deemed sufficient for therapeutic action against skin disorders nih.gov.

Data Table 1: this compound Pharmacokinetic Parameters in Mice (Single Oral Dose of 2.5 mg/kg)

| Parameter | Value | Unit | Citation |

| Peak Concentration (Cmax) | 80.3 | nM | nih.gov |

| Time to Peak Concentration (Tmax) | 30 | minutes | nih.gov |

| AUC₀-∞ | 190 | hours*nM | nih.gov |

| Oral Clearance | 590 | ml/min/kg | nih.gov |

| Half-life | 2.2 | hours | nih.gov |

Tissue-Specific Distribution and Retinoic Acid Level Modulation

Following a single oral dose of this compound (2.5 mg/kg) in mice, atRA concentrations increased transiently across various tissues. Maximum increases were observed 4 hours post-dosing, with serum levels increasing up to 5.7-fold, liver up to 2.7-fold, and testis up to 2.5-fold compared to baseline nih.govmedchemexpress.comnih.gov. This transient increase in atRA concentrations was well-predicted by this compound pharmacokinetics and in vitro CYP26 inhibition data nih.govnih.gov.

However, after multiple doses of this compound, a significant increase in atRA concentrations was consistently observed in serum but not in liver or testis nih.govnih.gov. This differential response was correlated with an increase in CYP26A1 expression in the liver, suggesting an induction of the enzyme in target tissues that might counteract the inhibitory effect of this compound nih.govmedchemexpress.com. The sustained increase in serum atRA concentrations without a corresponding change in liver or testis implies that CYP26B1, particularly in extrahepatic sites, plays a crucial role in regulating systemic atRA exposure nih.govnih.gov. This is consistent with the reported expression of CYP26B1 in the skin, which aligns with this compound's efficacy in dermatological conditions such as acne and psoriasis nih.gov.

For topical application, the distribution of this compound within the skin was investigated, revealing that approximately 80% was localized in the epidermis, with the remaining 20% found in the dermis. The epidermal concentrations achieved after a single topical application were sufficiently high to potentially induce local retinoid-like effects nih.gov.

Data Table 2: Fold Increase in atRA Concentrations After Single Oral Dose of this compound (2.5 mg/kg) in Mice

| Tissue | Maximum Fold Increase in atRA Concentration | Time to Maximum Increase | Citation |

| Serum | 5.7 | 4 hours | nih.govnih.gov |

| Liver | 2.7 | 4 hours | nih.govnih.gov |

| Testis | 2.5 | 4 hours | nih.govnih.gov |

Selectivity Profile and Minimization of Off-Target Effects

This compound is characterized as a potent and selective inhibitor of cytochrome P450 enzymes, specifically targeting CYP26A1 and CYP26B1 nih.govmedchemexpress.comapexbt.comabmole.com. Its inhibitory constants (Ki) are reported as 5.1 nM for human CYP26A1 and 0.46 nM for human CYP26B1 nih.gov. The half-maximal inhibitory concentration (IC50) values are 5.4 nM for CYP26A1 and 0.46 nM for CYP26B1 medchemexpress.comabmole.com. This compound demonstrates significantly greater potency against CYP26A1 and CYP26B1 compared to CYP26C1, for which its IC50 is approximately 3.8 µM nih.gov.

This selectivity is a key aspect of this compound's profile, aiming to minimize off-target effects often associated with broader retinoid therapies oup.com. In contrast to other retinoic acid metabolism blocking agents like liarozole (B1683768), which has been found to exhibit off-target inhibition of steroid biosynthesis via CYP17 and CYP19, this compound's specificity for CYP26 enzymes is intended to reduce such unintended interactions oup.com. The strategy behind RAMBAs like this compound is to achieve therapeutic efficacy by inhibiting the metabolism of endogenous atRA in specific target tissues, thereby theoretically reducing systemic overexposure and associated adverse effects oup.com.

Data Table 3: this compound Inhibition Constants (Ki) and Half-Maximal Inhibitory Concentrations (IC50) for CYP26 Isoforms

| Enzyme Isoform | Ki (nM) | IC50 (nM) | Citation |

| CYP26A1 | 5.1 | 5.4 | nih.govmedchemexpress.comabmole.com |

| CYP26B1 | 0.46 | 0.46 | nih.govmedchemexpress.comabmole.com |

| CYP26C1 | N/A | ~3800 | nih.gov |

Overview of Safety and Tolerability Observations from Clinical Development

This compound has undergone clinical development and has shown some success in clinical trials for conditions such as psoriasis and acne nih.govnih.govresearchgate.net. It has been noted that this compound, along with other previous RAMBAs, has demonstrated improved efficacy and tolerability compared to traditional retinoid therapies in clinical settings oup.com.

While systemic inhibition of CYP26 is expected to lead to an increase in plasma atRA levels, which carries a potential for increased toxicity, the design principle of RAMBAs like this compound is to mitigate systemic overexposure oup.comresearchgate.net. The development of this compound has explored both oral and topical routes of administration. Topical application is considered a promising alternative to oral therapy, primarily due to its potential for reduced systemic side effects by concentrating the therapeutic action locally within the skin nih.govresearchgate.net.

Future Research Directions and Unanswered Questions

Elucidating Comprehensive Mechanisms of Action in Specific Pathologies

While Talarozole is known to inhibit CYP26 enzymes, thereby increasing retinoic acid levels, the precise and comprehensive mechanisms of action in specific pathologies, particularly osteoarthritis, require further detailed investigation. wikipedia.orgnih.govnih.govscitoys.com Research indicates that this compound can suppress "mechanoinflammation" in articular cartilage, potentially through a peroxisome proliferator-activated receptor gamma (PPARγ)-dependent pathway. nih.gov It has been observed to prevent the reduction of RA-producing genes and elevate RA levels in joint tissues, leading to reduced inflammation, osteophyte formation, and cartilage degeneration in OA models. nih.govnih.gov However, the intricate signaling cascades and downstream molecular targets influenced by increased RA in different cell types within the affected tissues need to be fully mapped. Understanding these detailed mechanisms could reveal additional therapeutic benefits or potential off-target effects, guiding the development of more targeted interventions.

Identifying Novel Biomarkers for Therapeutic Response and Patient Stratification

The identification of robust biomarkers is crucial for predicting therapeutic response and stratifying patients who are most likely to benefit from this compound treatment. Previous studies in skin have explored retinoid-regulated genes such as cellular retinoic acid binding protein 2 (CRABP2), cytokeratins (KRT2 and KRT4), CYP26A1, CYP26B1, and interleukin-1 alpha (IL-1α) as potential biomarkers. For osteoarthritis, genetic studies have linked variations in the ALDH1A2 gene, which is involved in RA production, to low RA levels and severe hand OA. nih.gov This suggests that RA levels or the expression of related genes could serve as predictive biomarkers. Future research should focus on validating these and identifying novel, easily measurable biomarkers (e.g., in blood or synovial fluid) that can reliably indicate disease activity, predict treatment efficacy, and monitor disease progression in patients receiving this compound. This would facilitate precision medicine approaches, ensuring that the right patients receive the most effective treatment.

Investigating Combination Therapies with this compound

Exploring this compound in combination with other therapeutic agents holds significant promise, particularly in diseases with complex etiologies. Preclinical studies have shown that this compound can potentiate the effects of all-trans retinoic acid (ATRA) on cultured human epidermal keratinocytes, leading to increased expression of HB-EGF and involucrin (B1238512) and a decrease in keratin (B1170402) 10 expression. This synergistic effect suggests that combining this compound with low concentrations of ATRA or other retinoids could enhance therapeutic outcomes while potentially minimizing retinoid-associated side effects. Further research is needed to investigate optimal combination regimens, dosages, and the safety profiles of such combined approaches across different pathologies. The potential for this compound to enhance the efficacy of existing treatments for OA or other conditions, by modulating RA pathways, warrants extensive investigation.

Long-term Efficacy and Safety Profile in Chronic Disease Management

While this compound has demonstrated an acceptable safety profile in previous human studies for skin conditions, its long-term efficacy and safety in chronic disease management, particularly for conditions like osteoarthritis, remain largely uncharacterized. Current "proof of concept" clinical studies for OA are typically of short duration (e.g., two weeks) and primarily aim to assess biological changes within the joint rather than long-term clinical outcomes. Comprehensive, long-term clinical trials are essential to evaluate this compound's sustained efficacy in modifying disease progression, reducing symptoms, and improving quality of life in chronic conditions. These studies must also meticulously monitor for any cumulative or delayed adverse effects, ensuring the drug's safety for prolonged use. The transition from short-term biological observations to robust, long-term clinical benefits is a critical step for this compound's potential approval as a disease-modifying therapy.

Advanced Preclinical and Clinical Models for Deeper Mechanistic Understanding

The continued development and utilization of advanced preclinical and clinical models are vital for a deeper mechanistic understanding of this compound's actions and for optimizing its therapeutic application. Current research employs a range of models, including in vitro studies with cultured human epidermal keratinocytes and various cell lines, ex vivo models such as pig cartilage injury, and in vivo animal models like mice with surgically induced OA. nih.govnih.govscitoys.comnih.gov Clinical studies are leveraging patient samples, such as articular cartilage from individuals undergoing hand OA surgery, to directly assess the drug's biological impact in human tissue. Future research should focus on developing more physiologically relevant in vitro and ex vivo models that closely mimic human disease states, as well as refining in vivo models to better predict clinical outcomes. This includes incorporating patient-derived organoids or 3D tissue culture systems and utilizing advanced imaging techniques in animal models to track disease progression and drug effects in real-time. Such advanced models will accelerate the understanding of this compound's complex interactions within biological systems and its potential as a disease-modifying agent.

常见问题

Q. What is the primary mechanism of action of Talarozole in modulating retinoic acid (RA) levels, and how does this inform experimental design in dermatological research?

this compound inhibits CYP26A1 and CYP26B1, enzymes responsible for RA catabolism, leading to increased endogenous RA levels. This mechanism underpins its use in treating keratinization disorders like psoriasis. Methodologically, researchers should monitor RA-regulated biomarkers (e.g., CRABPII, KRT4) via qPCR or immunofluorescence, as direct RA quantification in skin is technically challenging . In vitro models often combine this compound with low-dose RA to amplify differentiation effects in keratinocytes .

Q. Which experimental models are commonly used to assess this compound’s efficacy in preclinical studies?

- In vitro: Cultured human epidermal keratinocytes co-treated with RA to study differentiation markers (e.g., involucrin, KRT4) .

- In vivo: Rat models for pharmacokinetic profiling (e.g., plasma/skin RA levels post-oral administration) and dermatological effects (e.g., vaginal keratinization inhibition) .

- Organotypic models: 3D epidermis cultures to evaluate CYP26A1/B1 induction and biomarker expression .

Q. What are the standard dosing protocols for this compound in clinical trials for dermatological conditions?

Oral doses of 1 mg/day for 8–12 weeks are typical, with efficacy measured via Psoriasis Area Severity Index (PASI) or acne severity scores. Pharmacokinetic monitoring includes plasma RA levels, which remain within physiological ranges despite CYP26 inhibition . Topical formulations (0.07–0.35% gel) are applied daily for 9 days in healthy volunteers to assess epidermal biomarker changes without inducing hyperplasia .

Q. Which biomarkers are most reliable for assessing this compound’s biological activity in human epidermal studies?

Key biomarkers include:

- Upregulated: CRABPII, KRT4, CYP26A1/B1 mRNA .

- Downregulated: KRT2, IL-1α . Protein-level validation (e.g., KRT4 immunofluorescence) is critical, as mRNA and protein expression may diverge due to post-transcriptional regulation .

Advanced Research Questions

Q. How do researchers address discrepancies between mRNA and protein expression levels of CYP26 enzymes following this compound treatment?

Despite inducing CYP26A1/B1 mRNA in human keratinocytes, this compound does not significantly alter corresponding protein levels. This suggests post-transcriptional regulation or compensatory feedback mechanisms. Methodological solutions include:

- Parallel use of Western blotting and immunofluorescence to validate protein expression .

- Co-administration of RA receptor (RAR) antagonists (e.g., AGN193109) to dissect RA-mediated vs. direct effects .

Q. How can researchers differentiate the inhibitory effects of this compound on CYP26A1 versus CYP26B1 in complex biological systems?

- Selective inhibitors: Use CYP26B1-specific compounds (e.g., DX314) alongside this compound to isolate isoform contributions .

- Knockdown models: siRNA-mediated silencing of CYP26A1/B1 in cell lines to compare phenotypic outcomes with this compound treatment .

- Homology modeling: Structural studies to assess this compound’s binding affinity for CYP26A1 (IC50 = 5.4 nM) vs. CYP26B1 (IC50 = 0.46 nM) .

Q. What methodological considerations are critical when evaluating this compound’s anti-inflammatory effects in psoriasis beyond its retinoid-mediated actions?

- Cytokine profiling: Measure IL-1α, TNF-α, and T-cell markers (e.g., CD3) in treated skin biopsies .

- PPARγ pathway analysis: Investigate crosstalk between RA and PPARγ using co-activator assays, as this compound may modulate inflammation via PPARγ-PGC-1α interactions .

Q. What strategies are employed to investigate this compound’s potential in non-dermatological conditions, such as osteoarthritis (OA) or cancer?

- OA models: Murine injury-induced OA studies, focusing on RA-responsive genes (e.g., Hoxa13, Meis1/2) and inflammatory markers (e.g., IL-6) .

- Cancer models: CLI Fah−/− mice with chronic liver injury to assess HCC suppression via this compound-mediated Cyp26a1 inhibition and RA accumulation .

Q. How do the pharmacological profiles of this compound and liarozole differ, and what implications does this have for research design?

- Potency: this compound has 300-fold higher CYP26 specificity (IC50 = 4–5 nM) vs. liarozole (IC50 = 3 µM), reducing off-target steroidogenesis effects .

- Clinical outcomes: this compound’s superior tolerability in Phase I/II trials allows longer dosing in chronic conditions .

- Experimental design: Use this compound for CYP26-specific studies and liarozole for broader RA metabolism investigations .

Q. What are the methodological challenges in evaluating long-term effects of this compound on retinoic acid biosynthesis enzymes?

Q. Contradictions & Future Directions

- CYP26B1 vs. CYP26A1 roles: While this compound is traditionally viewed as a CYP26A1 inhibitor, emerging data suggest CYP26B1 may dominate in certain tissues (e.g., skin), requiring isoform-specific analyses .

- Topical vs. systemic effects: Topical this compound lacks epidermal hyperplasia typical of retinoids, suggesting unique mechanisms warranting separate experimental frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。